DK-AH 269
DK-AH 269
DK-AH 269 blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (IC50 = 0.62 µM in mouse sinoatrial node cells). DK-AH 269 slows heart rate by decreasing the spontaneous firing rate of the sinoatrial node in the heart. Using telemetric ECG recordings in mice, it reduced heart rate in a dose-dependent fashion with an ED50 of 1.2 mg/kg. DK-AH 269 also has proarrhythmic properties at concentrations higher than 5 mg/kg.
Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4).
Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4).
Brand Name:
Vulcanchem
CAS No.:
186097-54-1
VCID:
VC0003636
InChI:
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1
SMILES:
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Molecular Formula:
C28H39ClN2O5
Molecular Weight:
519.1 g/mol
DK-AH 269
CAS No.: 186097-54-1
VCID: VC0003636
Molecular Formula: C28H39ClN2O5
Molecular Weight: 519.1 g/mol
* For research use only. Not for human or veterinary use.

Description | DK-AH 269 blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (IC50 = 0.62 µM in mouse sinoatrial node cells). DK-AH 269 slows heart rate by decreasing the spontaneous firing rate of the sinoatrial node in the heart. Using telemetric ECG recordings in mice, it reduced heart rate in a dose-dependent fashion with an ED50 of 1.2 mg/kg. DK-AH 269 also has proarrhythmic properties at concentrations higher than 5 mg/kg. Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4). |
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CAS No. | 186097-54-1 |
Product Name | DK-AH 269 |
Molecular Formula | C28H39ClN2O5 |
Molecular Weight | 519.1 g/mol |
IUPAC Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 |
Standard InChIKey | MTAKUIYCCYKGJJ-BOXHHOBZSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 1,3,4,5-tetrahydro-7,8-dimethoxy-3-((1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl)methyl)-2H-3-benzazepin-2-one hydrochloride DK-AH 268 DK-AH 269 DK-AH-268 DK-AH-269 |
Reference | [1]. Cheng L, et al. Molecular mapping of the binding site for a blocker of hyperpolarization-activated, cyclic nucleotide-modulated pacemaker channels. J Pharmacol Exp Ther. 2007 Sep;322(3):931-939. |
PubChem Compound | 16078969 |
Last Modified | Sep 12 2023 |
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